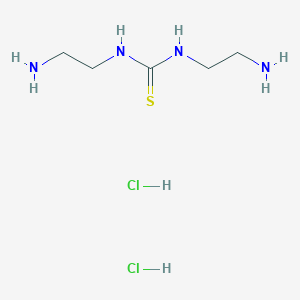
16-Hydroxy Methylstenbolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Hydroxy Methylstenbolone is a synthetic anabolic-androgenic steroid It is a derivative of Methylstenbolone, which itself is a 17α-methylated derivative of dihydrotestosterone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Hydroxy Methylstenbolone involves multiple steps, starting from the base compound dihydrotestosterone. The process includes methylation at the 17α position and hydroxylation at the 16 position. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for achieving the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially modifying its properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It is used as a model compound for studying steroid chemistry and developing new synthetic methods.
Biology: Research has explored its effects on cellular processes and its potential as a tool for studying androgen receptor interactions.
Medicine: Investigations into its anabolic properties have considered its potential use in treating muscle-wasting conditions.
Industry: The compound is used in the development of performance-enhancing supplements and other related products.
Mechanism of Action
The mechanism of action of 16-Hydroxy Methylstenbolone involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The molecular pathways involved include the activation of the androgen receptor signaling cascade, which influences various cellular processes.
Comparison with Similar Compounds
Methylstenbolone: A closely related compound with similar anabolic properties but different metabolic stability.
Methasterone: Another 17α-methylated derivative of dihydrotestosterone with distinct pharmacokinetic properties.
Mestanolone: A related anabolic steroid with different receptor binding affinities and biological effects.
Uniqueness: 16-Hydroxy Methylstenbolone is unique due to its specific hydroxylation at the 16 position, which may influence its metabolic stability and biological activity compared to other similar compounds
Properties
CAS No. |
1419771-01-9 |
|---|---|
Molecular Formula |
C₂₁H₃₂O₃ |
Molecular Weight |
332.48 |
Synonyms |
(5α,17β)-16,17-Dihydroxy-2,17-dimethyl-androst-1-en-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)
![tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)

![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)
